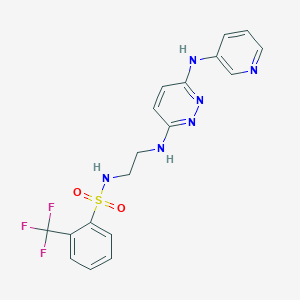

![molecular formula C6H8ClNO B2467506 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride CAS No. 2225146-34-7](/img/structure/B2467506.png)

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

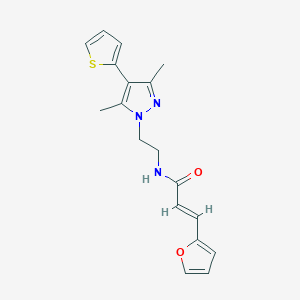

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride is a chemical compound with the CAS Number: 1532632-23-7 . It has a molecular weight of 159.62 .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . Another approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride is 1S/C7H10ClNO/c8-7(10)9-4-5-1-2-6(9)3-5/h5-6H,1-4H2 .Chemical Reactions Analysis

The products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be further functionalized to build up a library of bridged aza-bicyclic structures . This indicates that 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride can participate in a variety of chemical reactions.Applications De Recherche Scientifique

Novel Sp3-Rich Chemical Space

Researchers have developed an efficient and modular approach to synthesize new 1,2-disubstituted bicyclo[2.1.1]hexane modules based on photochemistry and [2 + 2] cycloaddition. These modules can readily be derivatized, opening the gate to sp3-rich new chemical space. Medicinal chemists often prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres due to their intrinsic properties, which play a fundamental role in modulating solubility, activity, and conformational restriction of drug candidates .

Bicyclo[2.1.1]hexane Systems

Bicyclo[2.1.1]hexanes are increasingly important in bio-active compounds. While they remain underexplored from a synthetic accessibility perspective, recent breakthroughs have focused on new synthetic routes, methodologies, and exit vectorization. Researchers are interested in exploring new atom and exit-vector arrangements for [2.1.1] scaffolds, aiming to expand the toolbox of available bicyclic structures .

Oxygenated 2-Azabicyclo[2.2.1]heptanes

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes allows the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes. This reaction proceeds efficiently with a broad array of substrates, providing a pathway to build a library of bridged aza-bicyclic structures .

Scalable Synthesis

A batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride (1·HCl) has been developed, delivering a total of 195 grams of material. The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .

Orientations Futures

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests that 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride and its derivatives have potential for further exploration and application in the field of organic chemistry.

Mécanisme D'action

Target of Action

It’s known that this compound is used as a precursor in the synthesis of conformationally constrained β-amino acids , which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets through chemical reactions. The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The products of its reactions could be further functionalized to build up a library of bridged aza-bicyclic structures , which may influence various biochemical pathways.

Result of Action

It’s known that the compound is used in the synthesis of conformationally constrained β-amino acids , which could have various effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-azabicyclo[2.1.1]hexane-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c7-6(9)8-3-4-1-5(8)2-4/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKGOSZHQHAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1N(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)

![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2467439.png)

![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)

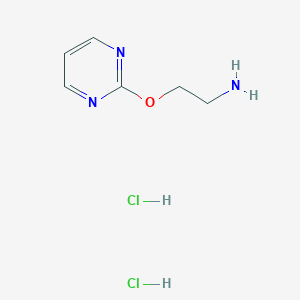

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)